2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of ethoxyphenyl and ethylsulfanyl groups in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Addition of the ethylsulfanyl group: This can be done via nucleophilic substitution reactions using ethylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the chromeno[2,3-d]pyrimidine core.
Substitution: The ethoxyphenyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive properties.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The ethoxyphenyl and ethylsulfanyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4-(methylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
- 2-(4-ethoxyphenyl)-4-(methylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
- 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-ethyl-5H-chromeno[2,3-d]pyrimidine
Uniqueness
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is unique due to the specific combination of ethoxyphenyl and ethylsulfanyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-ethylsulfanyl-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-4-25-17-9-7-15(8-10-17)20-23-21-18(22(24-20)27-5-2)13-16-12-14(3)6-11-19(16)26-21/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCATKWBSRETIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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